molecular formula C19H20N2O B14586623 Cyclohexanecarboxamide, N-phenyl-2-(phenylimino)- CAS No. 61077-90-5

Cyclohexanecarboxamide, N-phenyl-2-(phenylimino)-

Cat. No.: B14586623
CAS No.: 61077-90-5
M. Wt: 292.4 g/mol
InChI Key: BZSIQURBUKQERM-UHFFFAOYSA-N
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Description

Cyclohexanecarboxamide, N-phenyl-2-(phenylimino)- is a chemical compound with the molecular formula C19H20N2O It is known for its unique structure, which includes a cyclohexane ring, a carboxamide group, and two phenyl groups connected by an imino linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexanecarboxamide, N-phenyl-2-(phenylimino)- typically involves the reaction of cyclohexanecarboxylic acid with aniline in the presence of a dehydrating agent. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The reaction can be represented as follows:

Cyclohexanecarboxylic acid+AnilineDehydrating agentCyclohexanecarboxamide, N-phenyl-2-(phenylimino)-\text{Cyclohexanecarboxylic acid} + \text{Aniline} \xrightarrow{\text{Dehydrating agent}} \text{Cyclohexanecarboxamide, N-phenyl-2-(phenylimino)-} Cyclohexanecarboxylic acid+AnilineDehydrating agent​Cyclohexanecarboxamide, N-phenyl-2-(phenylimino)-

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanecarboxamide, N-phenyl-2-(phenylimino)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imino group to an amine group.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under controlled conditions.

Major Products

    Oxidation: Formation of cyclohexanecarboxamide oxides.

    Reduction: Conversion to cyclohexanecarboxamide, N-phenyl-2-(phenylamino)-.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Cyclohexanecarboxamide, N-phenyl-2-(phenylimino)- has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclohexanecarboxamide, N-phenyl-2-(phenylimino)- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The imino group plays a crucial role in forming hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanecarboxamide: Lacks the phenylimino group, resulting in different chemical properties.

    N-Phenylcyclohexanecarboxamide: Contains only one phenyl group, leading to distinct reactivity.

    N-Phenyl-2-(phenylimino)acetamide: Similar structure but with an acetamide group instead of a carboxamide group.

Uniqueness

Cyclohexanecarboxamide, N-phenyl-2-(phenylimino)- is unique due to its dual phenyl groups connected by an imino linkage, which imparts specific chemical and biological properties. This structural feature distinguishes it from other related compounds and contributes to its versatility in various applications.

Properties

CAS No.

61077-90-5

Molecular Formula

C19H20N2O

Molecular Weight

292.4 g/mol

IUPAC Name

N-phenyl-2-phenyliminocyclohexane-1-carboxamide

InChI

InChI=1S/C19H20N2O/c22-19(21-16-11-5-2-6-12-16)17-13-7-8-14-18(17)20-15-9-3-1-4-10-15/h1-6,9-12,17H,7-8,13-14H2,(H,21,22)

InChI Key

BZSIQURBUKQERM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=NC2=CC=CC=C2)C(C1)C(=O)NC3=CC=CC=C3

Origin of Product

United States

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